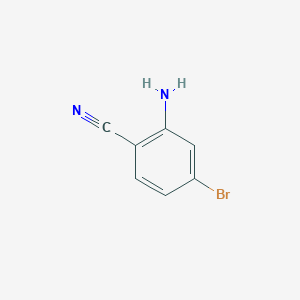

2-Amino-4-bromobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-bromobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJBXJQMHYIRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432816 | |

| Record name | 2-AMINO-4-BROMOBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304858-65-9 | |

| Record name | 2-AMINO-4-BROMOBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-bromobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-4-bromobenzonitrile, a key building block in organic synthesis and drug discovery. Due to the limited availability of specific experimental data for this particular isomer, this guide also incorporates data from closely related isomers to provide a broader context and reasonable estimations.

Core Chemical Properties

This compound is an aromatic compound featuring an amine group and a nitrile group, making it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules.[1]

Structural and General Information

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₇H₅BrN₂ | [1] |

| Molecular Weight | 197.03 g/mol | [1] |

| CAS Number | 304858-65-9 | [1] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)N)C#N | [2] |

Physical Properties

Regarding solubility, while specific data for this compound is unavailable, related compounds like 4-bromobenzonitrile are very slightly soluble in water but soluble in organic solvents such as alcohol and ether.[5] It is reasonable to expect similar solubility behavior for this compound.

Spectroscopic Data

Detailed experimental spectra for this compound are not available in the public domain. Spectroscopic data for related isomers are presented below for comparative purposes.

| Data Type | Compound | Key Features |

| ¹H NMR | 2-Amino-3-bromobenzonitrile (Predicted) | (300.132 MHz, DMSO) δ 7.69 (dd, J=7.8, 1.4 Hz, 1H), 7.50 (dd, J=7.8, 1.4 Hz, 1H), 6.59 (t, J=7.8 Hz, 1H), 6.03 (bs, 2H) |

| ¹³C NMR | 4-Bromobenzonitrile | Data available, but specific shifts not detailed in search results. |

| IR Spectroscopy | 4-Bromobenzonitrile | Data available, but specific peak assignments not detailed in search results. |

| Mass Spectrometry | 4-Bromobenzonitrile | Data available, but specific fragmentation patterns not detailed in search results. |

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, a general and plausible synthetic route can be devised based on established organic chemistry reactions for the synthesis of similar aminobenzonitriles. A common approach involves the reduction of a nitro group to an amine.

Generalized Synthesis of this compound

A potential synthetic pathway starts from 4-bromo-2-nitrobenzonitrile. The nitro group can be selectively reduced to an amine using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or through catalytic hydrogenation.

Reaction:

4-bromo-2-nitrobenzonitrile + Reducing Agent → this compound

General Procedure (Reduction using SnCl₂):

-

Dissolve 4-bromo-2-nitrobenzonitrile in a suitable solvent, such as ethanol or ethyl acetate.

-

Add a solution of tin(II) chloride in concentrated hydrochloric acid to the reaction mixture, typically at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the tin salts.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Reactivity and Potential Applications

The presence of the amino and nitrile groups, along with the bromine atom, makes this compound a versatile building block. The amino group can undergo diazotization followed by Sandmeyer-type reactions to introduce a variety of substituents.[6][7] The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The bromine atom allows for participation in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds.

Given its structural motifs, this compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceuticals.

Biological Activity and Signaling Pathways

There is no specific information in the reviewed literature detailing the biological activity or the involvement of this compound in any signaling pathways. However, the nitrile group is a known pharmacophore present in numerous approved drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups. The overall structure of this compound makes it a candidate for screening in drug discovery programs, particularly for targets where substituted aminobenzonitrile scaffolds have shown activity.

Caption: Conceptual workflow of this compound in a drug discovery context.

Safety and Handling

Specific safety data for this compound is limited. However, related aminobenzonitriles and brominated aromatic compounds should be handled with care. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier.

Disclaimer: This document is intended for informational purposes for a professional audience and is based on publicly available data. The absence of specific experimental data for this compound necessitates the use of data from related compounds for estimation, which should be used with caution. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C7H5BrN2 | CID 9920636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-amino-3-bromobenzonitrile | 114344-60-4 [chemnet.com]

- 4. 2-ブロモベンゾニトリル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Bromobenzonitrile 99 623-00-7 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 2-Amino-4-bromobenzonitrile (CAS 304858-65-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromobenzonitrile is a substituted aromatic nitrile that serves as a key building block in organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive nitrile group, an amino group, and a bromine atom on a benzene ring makes it a versatile precursor for the construction of various heterocyclic scaffolds of pharmaceutical interest. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and its role in the development of targeted therapeutics, with a focus on its application as a precursor to Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 304858-65-9 | [1][2] |

| Molecular Formula | C₇H₅BrN₂ | [1][2] |

| Molecular Weight | 197.03 g/mol | [2] |

| Physical Form | Solid, white to light yellow powder or crystalline powder. | [1][3] |

| Melting Point | 163-166 °C | [1] |

| Purity | Typically ≥98% (HPLC) | [1][3] |

| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere at room temperature. | [4][5] |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [5][6][7] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |

Synthesis of this compound

A common synthetic route to this compound is detailed below. This multi-step process typically starts from a more readily available substituted benzene derivative.

Experimental Protocol: Synthesis from 2-Amino-4-bromotoluene

This protocol describes a potential synthetic pathway.

Materials:

-

2-Amino-4-bromotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and hot plate

-

Reflux condenser

Procedure:

-

Bromination of the Methyl Group:

-

In a round-bottom flask, dissolve 2-Amino-4-bromotoluene in CCl₄.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-4-bromo-1-(bromomethyl)benzene.

-

-

Cyanation:

-

Dissolve the crude 2-amino-4-bromo-1-(bromomethyl)benzene in DMSO.

-

Add sodium cyanide (1.2 equivalents) portion-wise, ensuring the temperature does not rise excessively.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Applications in Drug Discovery: Synthesis of IRAK4 Inhibitors

This compound is a valuable precursor for the synthesis of various heterocyclic compounds with therapeutic potential. One of the most significant applications is in the development of IRAK4 inhibitors. IRAK4 is a serine/threonine kinase that plays a crucial role in the innate immune signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[8] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.[9]

IRAK4 Signaling Pathway

The inhibition of IRAK4 is a key strategy to modulate inflammatory responses. A simplified diagram of the IRAK4 signaling pathway is presented below.

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine IRAK4 Inhibitor Core

While specific protocols directly utilizing this compound for patented IRAK4 inhibitors are proprietary, the following is a representative, generalized protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine core, a common scaffold for IRAK4 inhibitors, for which aminobenzonitriles are key precursors.

Materials:

-

Substituted 3-aminopyrazole

-

Substituted β-ketoester or equivalent

-

Acetic acid or other suitable acid catalyst

-

Ethanol or other suitable solvent

-

Magnetic stirrer and hot plate

-

Reflux condenser

Procedure:

-

Condensation Reaction:

-

In a round-bottom flask, dissolve the substituted 3-aminopyrazole and the substituted β-ketoester (1.0-1.2 equivalents) in ethanol.

-

Add a catalytic amount of acetic acid.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product may precipitate upon cooling or after the addition of a non-polar solvent like hexane.

-

Collect the solid by filtration and wash with a cold solvent.

-

If necessary, purify the product further by recrystallization or column chromatography on silica gel to yield the pyrazolo[1,5-a]pyrimidine core structure.

-

Conclusion

This compound is a strategically important intermediate in synthetic and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it a valuable starting material for the synthesis of complex heterocyclic molecules. Its role as a precursor to potent IRAK4 inhibitors highlights its significance in the development of novel therapeutics for a range of inflammatory and autoimmune diseases. The experimental protocols and data presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this compound in their scientific endeavors.

References

- 1. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN107531710B - IRAK4 inhibitor and application thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9943516B2 - Inhibitors of IRAK4 activity - Google Patents [patents.google.com]

- 6. CN111499612A - Compound as IRAK inhibitor and preparation method and application thereof - Google Patents [patents.google.com]

- 7. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]

- 8. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-bromobenzonitrile: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic utility of 2-Amino-4-bromobenzonitrile. While experimental data for this specific isomer is limited in publicly accessible literature, this document compiles available information and presents comparative data from its isomers to offer valuable insights for its application in research and development, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications.

Molecular Structure and Identification

This compound is an aromatic compound featuring a benzene ring substituted with an amino group at the 2-position, a bromo group at the 4-position, and a nitrile group at the 1-position.

| Identifier | Value |

| IUPAC Name | This compound |

| Chemical Formula | C₇H₅BrN₂[1][2] |

| Molecular Weight | 197.03 g/mol [1][2] |

| CAS Number | 304858-65-9[1][2] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)N)C#N |

| InChI Key | RTIWACSVMFUEBF-UHFFFAOYSA-N |

Physicochemical Properties

| Property | 2-Amino-3-bromobenzonitrile | 4-Amino-2-bromobenzonitrile | 4-Amino-3-bromobenzonitrile |

| Boiling Point | 289.5°C at 760 mmHg[3] | 355.5 ± 32.0 °C at 760 mmHg | Not Available |

| Melting Point | Not Available | Not Available | 106-110 °C |

| Density | 1.68 g/cm³[3] | Not Available | Not Available |

| Flash Point | 128.9°C[3] | Not Available | Not Available |

| Refractive Index | 1.652[3] | Not Available | Not Available |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could not be located in the available literature. For reference, predicted data and experimental data for the closely related isomer, 2-Amino-4-chlorobenzonitrile, are provided. The presence of bromine in the target molecule would be expected to influence the chemical shifts and show a characteristic isotopic pattern in the mass spectrum.

Table 3: Comparative Spectroscopic Data

| Technique | This compound (Predicted/Reference) | 2-Amino-4-chlorobenzonitrile (Experimental)[4] |

| ¹H NMR (ppm) | Aromatic and amine protons. Shifts will be influenced by the electronegativity and anisotropic effects of the bromine atom. | Aromatic protons and amine protons. |

| ¹³C NMR (ppm) | Aromatic carbons, nitrile carbon, and the carbon bearing the bromine atom. The C-Br signal is expected to be significantly shifted. | Aromatic carbons and nitrile carbon. |

| IR (cm⁻¹) | C≡N stretch: ~2220N-H stretch: ~3400-3200C-Br stretch: ~600-500 | C≡N stretch: 2211N-H stretch: 3452, 3363C-Cl stretch: 782 |

| Mass Spec (m/z) | Molecular ion peak at ~196/198, with the characteristic ~1:1 isotopic pattern for bromine. | Molecular ion peak at ~152/154, with the characteristic ~3:1 isotopic pattern for chlorine. |

Synthesis and Reactivity

While a specific protocol for the synthesis of this compound was not found, its utility as a synthetic intermediate has been demonstrated.

Role in the Synthesis of Polysubstituted 4-Aminoquinolines

This compound serves as a key building block in the base-promoted, transition-metal-free synthesis of polysubstituted 4-aminoquinolines. This reaction proceeds via an aza-Michael addition followed by intramolecular annulation.

Experimental Protocol: General Procedure for the Synthesis of 4-Aminoquinolines

The following is a general experimental protocol adapted from the synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles.

Materials:

-

Ynone (1.0 equiv)

-

This compound (1.2 equiv)

-

Anhydrous Potassium tert-butoxide (KOtBu) (2.0 equiv)

-

Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

-

To an oven-dried 15 mL reaction vial, add the ynone (0.5 mmol), this compound (0.6 mmol), and anhydrous KOtBu (1.0 mmol).

-

Add 2.0 mL of anhydrous DMSO to the vial.

-

Stir the resulting reaction mixture at 100°C for 1 hour.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinoline.

Logical Flow of the Synthesis of 4-Aminoquinolines

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminobenzonitrile scaffold is a valuable pharmacophore in medicinal chemistry. The presence of the ortho-amino and cyano groups facilitates cyclization reactions to form various heterocyclic systems, which are prevalent in many biologically active compounds.

While no specific biological activity has been reported for this compound, its structural similarity to other 2-aminobenzonitrile derivatives suggests its potential as a precursor for the synthesis of kinase inhibitors. For instance, the analogous 2-amino-4-fluorobenzonitrile is widely used in the development of kinase inhibitors for cancer therapy.[5] The bromo-substituent on this compound offers a handle for further functionalization through cross-coupling reactions, potentially leading to the generation of diverse compound libraries for drug screening. The synthesis of 4-aminoquinolines, as detailed above, is particularly relevant as the 4-aminoquinoline core is found in numerous antimalarial drugs.[6]

Conclusion

This compound is a readily available synthetic intermediate with significant potential in the construction of complex heterocyclic molecules. Although a comprehensive dataset of its physicochemical and spectroscopic properties is not currently available, the information on its isomers and its demonstrated reactivity provide a solid foundation for its use in synthetic and medicinal chemistry. Further research into the biological activities of derivatives of this compound is warranted, particularly in the context of kinase inhibitor and antimalarial drug discovery.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. 2-amino-3-bromobenzonitrile | 114344-60-4 [chemnet.com]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-Amino-4-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-4-bromobenzonitrile. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this compound.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₅BrN₂.[1][2] It is recognized as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds.[1]

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 304858-65-9 | [1][2][3][4] |

| Molecular Formula | C₇H₅BrN₂ | [1][2][3][4] |

| Molecular Weight | 197.03 g/mol | [1][2][4] |

| Appearance | Solid | [3] |

| Melting Point | 163-166 °C | [3] |

| Boiling Point | 317.8 °C at 760 mmHg | [5][6] |

| Density | 1.7 g/cm³ | [6] |

| Flash Point | 146 °C | [5][6] |

| Refractive Index | 1.652 | [5][6] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Source(s) |

| ¹H NMR (500MHz, CDCl₃) | δ: 4.47 (br. s, 2H, NH₂); 6.88 (dd, 1H, J=2.8, 8.2Hz, H-5); 6.94 (br. s, 1H, H-3); 7.24 (d, 1H, J=8.2 Hz, H-6) | [7] |

| ¹³C NMR (125.7 MHz, CDCl₃) | δ: 95.17 (C-1), 117.16 (CN), 118.15 (C-3), 121.60 (C-5), 129.03 (C-4), 133.60 (C-6), 150.47 (C-2) | [7] |

| IR (KBr) νmax/cm⁻¹ | 3436, 3310 (NH₂), 3032 (Ar-H), 2920 (Aliphatic-H), 2246 (CN), 1610, 1512, 1418 (C=C) | [7] |

Experimental Protocols

General Synthetic Workflow for Substituted Benzonitriles

Purification by Recrystallization

A common method for the purification of crystalline organic solids is recrystallization. The choice of solvent is critical for successful purification.

Solvent Screening:

-

Place a small amount of the crude this compound in several test tubes.

-

Add a small amount of a single solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to each test tube.

-

Observe the solubility at room temperature. A suitable solvent will show low solubility.

-

Gently heat the test tubes. The compound should fully dissolve at the boiling point of the solvent.

-

Allow the solutions to cool slowly to room temperature, followed by cooling in an ice bath. The formation of a significant amount of crystals indicates a good solvent.

Recrystallization Procedure:

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Complete the crystallization by placing the flask in an ice bath.

-

Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the purified crystals in a vacuum oven.

Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis. The presence of the amino, bromo, and nitrile functional groups allows for a variety of chemical transformations.

It is notably used as a reactant in the synthesis of polysubstituted 4-aminoquinolines.[8] This reaction typically proceeds via a base-promoted one-pot reaction with ynones, involving aza-Michael addition followed by intramolecular annulation.[8]

Furthermore, the bromo substituent makes this compound a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or alkyl groups at the 4-position, further expanding its synthetic utility in the construction of complex molecules for drug discovery.

References

- 1. 114344-60-4|2-Amino-3-bromobenzonitrile|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Bromo-2-chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. CAS 623-00-7: 4-Bromobenzonitrile | CymitQuimica [cymitquimica.com]

A Technical Guide to the Solubility of 2-Amino-4-bromobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The quantitative solubility of 2-Amino-4-bromobenzonitrile should be experimentally determined and recorded. The following table provides a structured format for presenting this data, allowing for easy comparison across different organic solvents at various temperatures.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Isopropanol | ||||

| Ethyl Acetate | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocols

The determination of solubility is a fundamental aspect of characterizing a chemical compound. The following are detailed experimental protocols for two common and reliable methods for determining the solubility of a solid compound like this compound in organic solvents: the Gravimetric Method and the UV-Vis Spectrophotometric Method.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.[1][2][3]

Materials and Apparatus:

-

This compound

-

Selected organic solvents

-

Analytical balance

-

Thermostatic shaker or water bath

-

Conical flasks with stoppers

-

Filtration apparatus (e.g., syringe filters or glass funnel with filter paper)

-

Evaporating dish or watch glass

-

Oven

-

Pipettes and volumetric flasks

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check if the concentration of the solute remains constant to confirm saturation.[1]

-

-

Separation of Undissolved Solute:

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.

-

Carefully filter the supernatant through a syringe filter or filter paper to remove all undissolved solid. It is crucial to maintain the temperature during filtration to avoid precipitation.

-

-

Determination of Solute Mass:

-

Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound to dry the residue to a constant weight.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Calculate the solubility in g/100 mL or other desired units based on the mass of the solute and the volume of the filtrate used.

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble compounds.[4][5][6][7] It involves creating a calibration curve of absorbance versus concentration and then using the absorbance of a saturated solution to determine its concentration.

Materials and Apparatus:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Determination of Maximum Wavelength (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the selected solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution of this compound at a constant temperature.

-

-

Analysis of Saturated Solution:

-

Carefully take an aliquot of the clear, saturated filtrate and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the absorbance of the diluted saturated solution and the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Physicochemical Characterization of 2-Amino-4-bromobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical and comparative spectroscopic data for 2-Amino-4-bromobenzonitrile. Due to the limited availability of direct experimental spectroscopic data for this specific compound in public-domain literature, this guide utilizes data from its close structural analog, 2-Amino-4-chlorobenzonitrile, as a primary reference for spectroscopic characterization. Detailed experimental protocols for the acquisition of relevant spectroscopic data are also provided.

Physicochemical Properties

This compound is a substituted aromatic nitrile with the following properties:

| Property | Value | Reference |

| CAS Number | 304858-65-9 | [1][2] |

| Molecular Formula | C₇H₅BrN₂ | [1][2] |

| Molecular Weight | 197.03 g/mol | [1][2] |

Spectroscopic Data (Comparative)

Infrared (IR) Spectroscopy Data for 2-Amino-4-chlorobenzonitrile

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amino) | 3400-3300 (asymmetric), 3330-3250 (symmetric) |

| C≡N Stretch (Nitrile) | ~2211 |

| C-Cl Stretch | ~782 |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1600-1450 |

Note: The C-Br stretch in this compound would be expected at a lower frequency than the C-Cl stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 2-Amino-4-chlorobenzonitrile

¹H NMR (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.3 - 6.7 | m | 3H | Aromatic Protons |

| ~4.5 | br s | 2H | NH₂ |

¹³C NMR (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-NH₂ |

| ~135-120 | Aromatic CH |

| ~118 | C≡N |

| ~115 | C-Cl |

| ~100 | C-CN |

Note: The chemical shifts for this compound are expected to be similar, with slight variations due to the different electronic effects of bromine compared to chlorine.

Mass Spectrometry (MS) Data

For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.[3]

| Ion | Expected m/z |

| [M]⁺ (with ⁷⁹Br) | ~196 |

| [M+2]⁺ (with ⁸¹Br) | ~198 |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the solid sample.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

-

For ¹H NMR, the solvent should contain an internal standard like tetramethylsilane (TMS) at 0.03% v/v.[4]

-

Transfer the solution to a 5 mm NMR tube.[4]

-

-

¹H NMR Acquisition :

-

¹³C NMR Acquisition :

-

Data Processing :

-

Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra.[4]

-

Perform Fourier transformation, followed by phase and baseline correction.[4]

-

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition :

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the KBr pellet holder without the sample.

-

Acquire the sample spectrum and ratio it against the background spectrum to obtain the final transmittance or absorbance spectrum.

-

Mass Spectrometry

-

Sample Introduction :

-

Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

-

Ionization :

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

-

Mass Analysis :

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection :

-

The detector records the abundance of ions at each m/z value, generating the mass spectrum. The presence of a bromine atom will be indicated by the characteristic M+2 isotopic peak.[3]

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural correlations for this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Key structural features and their expected spectroscopic signatures.

References

In-Depth Technical Guide to the Safety of 2-Amino-4-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 2-Amino-4-bromobenzonitrile (CAS No. 304858-65-9), a key building block in pharmaceutical and chemical research. This document synthesizes available data on its physical and chemical properties, toxicological profile, and handling procedures to ensure its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₇H₅BrN₂.[1][2] It is important to understand its physical characteristics to ensure proper handling and storage.

| Property | Value | Reference |

| CAS Number | 304858-65-9 | [1][2] |

| Molecular Formula | C₇H₅BrN₂ | [1][2] |

| Molecular Weight | 197.03 g/mol | [3] |

| Physical Form | Solid | [3][4] |

| Purity | ≥98% | [3] |

| Melting Point | 163-166°C | [4] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | [3] |

Toxicological Information and Hazard Classification

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

(Data sourced from Fluorochem Safety Data Sheet)[1]

-

GHS07: Exclamation Mark

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical and toxicological properties of this compound are not explicitly provided in the reviewed safety data sheets. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such characterizations. For instance:

-

Melting Point: Determined using methods such as OECD Guideline 102 (Melting Point/Melting Range).

-

Acute Oral Toxicity: Generally determined following protocols like OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) or OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

-

Skin Irritation: Assessed using methods outlined in OECD Guideline 404 (Acute Dermal Irritation/Corrosion).

-

Eye Irritation: Determined according to OECD Guideline 405 (Acute Eye Irritation/Corrosion).

Researchers requiring precise experimental details should refer to the specific guidelines under which the substance was tested, if available from the supplier.

Safety and Handling Procedures

The following diagram outlines the logical workflow for the safe handling of this compound, from initial hazard assessment to emergency response.

References

Commercial Availability and Synthetic Utility of 2-Amino-4-bromobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-bromobenzonitrile is a versatile bifunctional aromatic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amine, a nitrile, and a bromine atom, provides multiple reactive sites for diverse chemical transformations. This guide details the commercial availability of this compound, its key physicochemical properties, and provides an in-depth look at its application in the synthesis of complex heterocyclic scaffolds, underscoring its value as a key intermediate in the development of novel therapeutics.

Commercial Availability

This compound (CAS No. 304858-65-9) is readily available from a variety of chemical suppliers.[1][2][3] Purity levels are typically offered at a minimum of 98%.[1] The compound is generally supplied as a solid for research and development purposes. It is important to note that this chemical is intended for professional laboratory, manufacturing, or industrial use only and not for medical or consumer applications.[1]

Table 1: Representative Commercial Suppliers

| Supplier | Purity | Additional Information |

| Santa Cruz Biotechnology | Inquire | Research Use Only[2] |

| CP Lab Safety | min 98% | Listed as a Protein Degrader Building Block[1] |

| PubChem | - | Aggregated supplier information available[3] |

| Thermo Scientific Chemicals | 95% | Formerly part of the Alfa Aesar portfolio[4] |

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is crucial for the proper handling, storage, and application of this compound.

Table 2: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 304858-65-9 | [1][2][3] |

| Molecular Formula | C₇H₅BrN₂ | [1][2][3] |

| Molecular Weight | 197.03 g/mol | [1][2] |

| Appearance | White to yellow powder or crystals | - |

| Purity | ≥98% (typical) | [1] |

| Storage | Room temperature, in a dry, dark, and ventilated place | [1] |

Table 3: Safety and Hazard Information Summary

| Hazard Statement | Precautionary Statement |

| May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation. | Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. Avoid breathing dust. Use only outdoors or in a well-ventilated area. |

Note: This is a summary. Users must consult the full Safety Data Sheet (SDS) from their supplier before use.

Synthetic Applications and Experimental Protocols

The strategic placement of the amino, bromo, and nitrile functionalities makes this compound a valuable precursor for a range of chemical reactions, particularly in the construction of heterocyclic systems. The ortho-amino and cyano groups are perfectly positioned for efficient cyclization reactions to form fused ring systems, a common motif in biologically active molecules.[5] The bromo substituent serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of further molecular complexity.[6]

Experimental Protocol: Synthesis of Substituted 4-Aminoquinolines

The following is a representative experimental protocol for the synthesis of polysubstituted 4-aminoquinolines using this compound, based on a base-promoted, transition-metal-free reaction with ynones.[7]

Reaction Scheme:

Materials:

-

Ynone (0.5 mmol)

-

This compound (0.6 mmol)

-

Anhydrous potassium tert-butoxide (KOtBu) (1.0 mmol, 2.0 equiv.)

-

Anhydrous Dimethyl sulfoxide (DMSO) (2.0 mL)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (100-200 mesh) for column chromatography

Procedure:

-

To an oven-dried 15 mL reaction vial, add the ynone (0.5 mmol), this compound (0.6 mmol), and anhydrous KOtBu (1.0 mmol).[7]

-

Add 2.0 mL of anhydrous DMSO to the reaction vial.[7]

-

Stir the resulting mixture at 100°C for 1 hour.[7]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion (disappearance of starting materials), pour the reaction mixture into water.[7]

-

Extract the aqueous mixture with ethyl acetate (3 x 10 mL).[7]

-

Combine the organic layers and wash with a saturated brine solution.[7]

-

Dry the organic layer over anhydrous Na₂SO₄.[7]

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude material by column chromatography on silica gel (eluent: hexane-ethyl acetate, 70/30) to yield the desired 4-aminoquinoline product.[7]

This protocol demonstrates the utility of this compound in a one-pot reaction to generate complex heterocyclic structures in good to excellent yields without the need for a transition-metal catalyst.[7]

Application in PROTAC Development

This compound is classified as a "Protein Degrader Building Block," indicating its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]

The structure of this compound allows it to serve as a versatile scaffold or intermediate in the synthesis of the "warhead" component of a PROTAC, which is the ligand that binds to the protein of interest. The amino and bromo groups can be functionalized to build more complex structures that can be linked to an E3 ligase-binding moiety.

Logical Workflow: PROTAC Synthesis Employing a this compound-derived Scaffold

The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC, where a key intermediate is derived from this compound.

This workflow highlights the modular nature of PROTAC synthesis.[8] An intermediate derived from this compound through reactions like Suzuki coupling can be further modified to create a "warhead." This warhead, containing a suitable attachment point, is then coupled with a linker attached to an E3 ligase ligand (such as derivatives of thalidomide or VHL ligands) to form the final PROTAC molecule.

Conclusion

This compound is a commercially accessible and highly valuable building block for researchers in drug discovery and organic synthesis. Its trifunctional nature allows for a wide range of synthetic transformations, providing a straightforward entry into complex molecular architectures, particularly substituted quinolines and other heterocyclic systems. Furthermore, its designation as a protein degrader building block highlights its emerging importance in the development of novel therapeutic modalities such as PROTACs. The experimental protocols and synthetic strategies outlined in this guide demonstrate the significant potential of this compound as a key intermediate in the synthesis of biologically active compounds.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C7H5BrN2 | CID 9920636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-2-bromobenzonitrile, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Amino-4-bromobenzonitrile in Organic Synthesis: A Technical Guide

Introduction

2-Amino-4-bromobenzonitrile is a highly functionalized aromatic compound that has emerged as a critical building block in modern organic synthesis. Its structure, featuring an amino group, a nitrile group, and a bromine atom on a benzene ring, offers multiple reaction sites for constructing complex molecular architectures. The ortho-positioning of the amino and nitrile groups is particularly advantageous for the synthesis of fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds and pharmaceuticals. The bromine atom provides a versatile handle for various cross-coupling reactions, enabling the introduction of diverse substituents. This guide provides an in-depth overview of the synthetic utility of this compound, focusing on its application in the synthesis of heterocycles and its role in palladium-catalyzed cross-coupling reactions, complete with experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Core Synthetic Applications

The unique arrangement of functional groups in this compound makes it an ideal precursor for a range of valuable chemical transformations. Its primary applications lie in the construction of nitrogen-containing heterocycles and as a substrate in carbon-carbon and carbon-nitrogen bond-forming reactions.

Synthesis of Nitrogen-Containing Heterocycles

The proximate amino and nitrile groups can participate in cyclization and annulation reactions to form fused heterocyclic structures, which are core motifs in medicinal chemistry.[1]

a) Synthesis of Quinolines

This compound serves as a key substrate for the synthesis of polysubstituted 4-aminoquinolines. A transition-metal-free, base-promoted reaction with ynones proceeds via a sequential aza-Michael addition and intramolecular annulation.[2] This methodology provides a straightforward route to functionalized quinoline derivatives.

b) Synthesis of Quinazolines

Quinazolines are a prominent class of nitrogen-containing heterocycles found in numerous biologically active molecules.[3] 2-Aminobenzonitriles are common precursors for these scaffolds.[4] Palladium-catalyzed cascade or three-component reactions involving 2-aminobenzonitriles, aldehydes, and boronic acids provide an efficient pathway to 4-arylquinazolines.[3][5]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring acts as an excellent leaving group, making this compound a suitable electrophile for various palladium-catalyzed cross-coupling reactions.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. Using this compound (or its iodo-analogue) with various arylboronic acids allows for the synthesis of 2-amino-4-arylbenzonitriles.[6][7] These biaryl products are valuable intermediates for creating more complex molecules, including kinase inhibitors.[6] The reaction is valued for its mild conditions and tolerance of diverse functional groups.[7]

b) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. While direct examples with this compound are less common in the provided literature, the reaction is a standard method for the amination of aryl halides.[8][9] This reaction could be applied to introduce various amino substituents at the 4-position, further diversifying the molecular scaffolds derived from this building block.

Data Presentation

The following tables summarize quantitative data for key reactions involving this compound and related substrates.

Table 1: Synthesis of 4-Aminoquinolines

| Entry | 2-Aminobenzonitrile Substrate | Ynone Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | This compound | 1,3-Diphenylprop-2-yn-1-one | KOtBu | DMSO | 100 | 1 | 78 | [2] |

| 2 | 2-Amino-3,5-dibromobenzonitrile | 1,3-Diphenylprop-2-yn-1-one | KOtBu | DMSO | 100 | 1 | 74 |[2] |

Table 2: Three-Component Synthesis of 4-Arylquinazolines

| Entry | Aldehyde | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Phenylboronic acid | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | DMF | 120 | 12 | [3] |

| 2 | 4-Cl-Benzaldehyde | Phenylboronic acid | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | DMF | 120 | 12 | [3] |

| 3 | 4-MeO-Benzaldehyde| 4-F-Phenylboronic acid | Pd(OAc)₂ (5) | Xantphos (10) | K₂CO₃ | DMF | 120 | 12 |[3] |

Note: Yields for this specific reaction were described as "good to excellent" but not quantified in the source material.

Table 3: Suzuki-Miyaura Coupling of 2-Amino-4-halopyridines/benzonitriles

| Entry | Halide Substrate | Boronic Acid | Catalyst | Base | Solvent System | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 2-Amino-4-bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 95 | [7] |

| 2 | 2-Amino-4-bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 92 | [7] |

| 3 | 2-Amino-4-iodobenzonitrile | Arylboronic acids | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | K₂CO₃ | Dioxane/H₂O | N/A |[6] |

Note: Specific yields for 2-Amino-4-iodobenzonitrile were not provided in the general protocol.

Experimental Protocols

Detailed methodologies for key synthetic transformations using this compound and its analogs are provided below.

Protocol 1: Synthesis of 4-Aminoquinolines via Aza-Michael Addition/Annulation

This protocol is adapted from the general procedure for the synthesis of polysubstituted 4-aminoquinolines.[2]

Materials:

-

This compound

-

Ynone (e.g., 1,3-diphenylprop-2-yn-1-one)

-

Anhydrous Potassium tert-butoxide (KOtBu)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In an oven-dried reaction vial, combine the ynone (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and anhydrous KOtBu (1.0 mmol, 2.0 equiv).

-

Add anhydrous DMSO (2.0 mL) to the vial.

-

Stir the resulting reaction mixture at 100°C for 1 hour.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with saturated brine solution, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude material by column chromatography on silica gel (e.g., hexane-ethyl acetate, 8:2) to yield the desired 4-aminoquinoline product.[2]

Protocol 2: Palladium-Catalyzed Three-Component Synthesis of 4-Arylquinazolines

This protocol is based on the synthesis of 4-arylquinazolines from 2-aminobenzonitrile derivatives.[3]

Materials:

-

This compound (or related derivative) (1.0 mmol)

-

Substituted aldehyde (1.2 mmol)

-

Substituted arylboronic acid (1.5 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)

-

Xantphos (0.1 mmol, 10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Ethyl acetate, Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry reaction tube, add this compound (1.0 mmol), the desired aldehyde (1.2 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the reaction tube with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous DMF (5 mL) to the reaction mixture under the inert atmosphere.

-

Seal the reaction tube and place it in a preheated oil bath at 120°C.

-

Stir the reaction mixture vigorously for 12 hours.

-

After cooling to room temperature, quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure 4-arylquinazoline.[3]

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for the Suzuki-Miyaura coupling of an aryl halide like this compound.[6][7]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane/Water, 4:1)

-

Ethyl acetate, Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir for the required time (typically 4-16 hours), monitoring progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the 2-amino-4-arylbenzonitrile.[7]

Conclusion

This compound is a demonstrably valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it a powerful tool for generating molecular diversity. Its role as a precursor to important heterocyclic scaffolds like quinolines and quinazolines, coupled with its utility in robust palladium-catalyzed cross-coupling reactions, cements its importance for professionals in drug discovery and medicinal chemistry. The protocols and data presented in this guide highlight its utility and provide a solid foundation for its application in the synthesis of novel and complex organic molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Quinazoline synthesis [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Versatile Scaffold: An In-depth Technical Guide to the Potential Applications of 2-Amino-4-bromobenzonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The synthetically versatile molecule, 2-amino-4-bromobenzonitrile, has emerged as a crucial building block in the development of novel therapeutic agents and functional materials. Its unique trifunctional nature, featuring an amino group, a cyano group, and a bromine atom on a benzene ring, provides a powerful platform for a diverse range of chemical modifications. This technical guide delves into the core applications of this compound derivatives, summarizing key quantitative data, providing detailed experimental protocols, and visualizing complex biological pathways and experimental workflows.

Medicinal Chemistry: A Scaffold for Anticancer and Antimicrobial Agents

Derivatives of this compound have shown significant promise in medicinal chemistry, primarily as precursors to heterocyclic compounds with potent biological activities. The ability to functionalize the core structure through various chemical reactions allows for the generation of extensive libraries of compounds for drug discovery.

Anticancer Applications: Targeting Key Signaling Pathways

One of the most explored applications of this compound derivatives is in the synthesis of quinazoline and 4-aminoquinoline-based anticancer agents. These scaffolds are known to interact with various protein kinases, which are critical components of cellular signaling pathways often dysregulated in cancer.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drug development. Derivatives of this compound can be elaborated into molecules that inhibit key kinases in this pathway.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of representative 6-bromoquinazoline derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 5b | MCF-7 (Breast) | 0.53 | [1] |

| 5b | SW480 (Colon) | 1.95 | [1] |

| PRP7A6 | S. aureus | 12.5 | [2] |

| PRP7A8 | S. aureus | 12.5 | [2] |

| PRP7A11 | S. aureus | 12.5 | [2] |

| PRP7A6 | B. subtilis | 25 | [2] |

| PRP7A8 | B. subtilis | 25 | [2] |

| PRP7A11 | B. subtilis | 50 | [2] |

| PRP7A6 | E. coli | 25 | [2] |

| PRP7A8 | E. coli | 25 | [2] |

| PRP7A11 | E. coli | 50 | [2] |

| PRP7A6 | P. aeruginosa | 50 | [2] |

| PRP7A8 | P. aeruginosa | 12.5 | [2] |

| PRP7A11 | P. aeruginosa | 25 | [2] |

| PRP7A6 | C. albicans | 50 | [2] |

| PRP7A8 | C. albicans | 25 | [2] |

| PRP7A11 | C. albicans | 50 | [2] |

Antimicrobial Applications

The versatile scaffold of this compound can also be utilized to synthesize compounds with significant antimicrobial properties. The resulting quinazoline derivatives have been shown to be effective against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 6-bromoquinazoline derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 2 | Staphylococcus aureus | 10-16 (Zone of Inhibition in mm) | [3][4] |

| Compound 2 | Bacillus species | 10-16 (Zone of Inhibition in mm) | [3][4] |

| Compound 2 | Pseudomonas aeruginosa | 10-16 (Zone of Inhibition in mm) | [3][4] |

| Compound 2 | Escherichia coli | 10-16 (Zone of Inhibition in mm) | [3][4] |

| Compound 2 | Klebsiella pneumonia | 10-16 (Zone of Inhibition in mm) | [3][4] |

| VMA-10-10 | Staphylococcus aureus | 128 | [5] |

| VMA-17-01 | Staphylococcus aureus | 32 | [5] |

| VMA-13-05 | Staphylococcus aureus | 128 | [5] |

| VMA-17-04 | Staphylococcus aureus | 16 | [5] |

Synthetic Applications: A Versatile Intermediate

This compound serves as a key intermediate for the synthesis of a wide array of complex organic molecules. The bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, while the amino and cyano groups can participate in various cyclization and functional group transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, it allows for the introduction of various aryl and heteroaryl substituents at the 4-position, leading to the synthesis of 2-amino-4-arylbenzonitriles. These products are valuable precursors for more complex heterocyclic systems.

Quantitative Data: Suzuki-Miyaura Coupling Reaction Yields

The following table provides representative yields for the Suzuki-Miyaura coupling of 4-bromobenzonitrile with various arylboronic acids, which can serve as a reference for the expected yields with this compound.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| 1 | 4-bromobenzonitrile | Phenylboronic acid | Pd-bpydc-Nd | K2CO3 | H2O | 93 | [6] |

| 2 | 4-bromobenzonitrile | 4-formylphenylboronic acid | Not specified | Not specified | Not specified | 97 | [6] |

| 3 | Bromobenzene | Phenylboronic acid | 2a | KOH | H2O/2-propanol | 80 | [7] |

| 4 | Bromobenzene | Phenylboronic acid | 2b | KOH | H2O/2-propanol | 71 | [7] |

| 5 | Bromobenzene | Phenylboronic acid | 2c | KOH | H2O/2-propanol | 78 | [7] |

| 6 | Bromobenzene | Phenylboronic acid | 3b | KOH | H2O/2-propanol | 90 | [7] |

Synthesis of Quinazolinones

This compound is a valuable precursor for the synthesis of quinazolinone derivatives. Various synthetic strategies, often involving copper or palladium catalysis, can be employed to construct the quinazolinone ring system.

Materials Science: Building Blocks for Functional Dyes

The electron-donating amino group and the electron-withdrawing cyano group in the this compound scaffold make it an attractive building block for the synthesis of "push-pull" dyes. These dyes often exhibit interesting photophysical properties, such as solvatochromism, where their absorption and emission spectra are sensitive to the polarity of the solvent. This property makes them suitable for applications as fluorescent probes and sensors.

Quantitative Data: Photophysical Properties of a Representative BODIPY Dye

While specific data for dyes directly derived from this compound is limited in the readily available literature, the following table provides photophysical data for a related amine-reactive BODIPY dye, which illustrates the types of properties that can be expected.

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference |

| Chloroform | 531 | 542 | 0.73 | [8] |

| Dichloromethane | 530 | 542 | 0.69 | [8] |

| Tetrahydrofuran | 528 | 542 | 0.61 | [8] |

| Ethyl acetate | 526 | 541 | 0.58 | [8] |

| Acetonitrile | 525 | 542 | 0.44 | [8] |

| Dimethylformamide | 532 | 552 | 0.45 | [8] |

| Dimethyl sulfoxide | 532 | 552 | 0.32 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one[3][4][9]

Materials:

-

5-bromoanthranilic acid

-

Pyridine

-

o-aminobenzoyl chloride

-

Hydrazine hydrate

Procedure:

-

Dissolve 5-bromoanthranilic acid in 100 mL of pyridine in a round-bottom flask.

-

Add o-aminobenzoyl chloride to the solution and stir at room temperature for 30 minutes.

-

Reflux the reaction mixture with 75 mL of hydrazine hydrate for 3 hours at 120-130 °C.

-

Allow the reaction mixture to cool to room temperature.

-

The product, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, will precipitate out of the solution.

-

Collect the product by filtration, wash with a suitable solvent, and dry.

General Procedure for Suzuki-Miyaura Cross-Coupling[10]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)

-

Base (e.g., K2CO3, 2 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-4-arylbenzonitrile.

MTT Assay for Anticancer Activity[11][12]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of compounds with significant potential in both medicinal chemistry and materials science. The ability to readily functionalize this scaffold allows for the creation of diverse molecular architectures with a wide range of biological activities and photophysical properties. Further exploration of this privileged structure is likely to lead to the discovery of new and improved therapeutic agents and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mediresonline.org [mediresonline.org]

- 4. Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. | European Journal of Applied Sciences [journals.scholarpublishing.org]

- 5. soc.chim.it [soc.chim.it]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Aminoquinolines from 2-Amino-4-bromobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract